3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes brominated phenyl groups and a sulfonyl group attached to a dihydropyrazole ring
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Sulfonylation: The attachment of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding reduced pyrazole derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the brominated phenyl groups may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both brominated phenyl groups and a sulfonyl group attached to a dihydropyrazole ring sets it apart from other similar compounds, potentially offering unique reactivity and applications in various fields.
Properties
IUPAC Name |
3,5-bis(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMIFPRPIEVJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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